molecular formula C16H21N3O B11187153 2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one

2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one

Cat. No.: B11187153
M. Wt: 271.36 g/mol
InChI Key: XXTRZRAOPQYIPF-UHFFFAOYSA-N
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Description

2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an aniline group at the 2-position, a methyl group at the 6-position, and a pentyl group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. The reaction proceeds via aromatic nucleophilic substitution, where the chlorine atom is replaced by the aniline group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The aniline group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or iodine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of aniline, methyl, and pentyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

2-anilino-4-methyl-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H21N3O/c1-3-4-6-11-14-12(2)17-16(19-15(14)20)18-13-9-7-5-8-10-13/h5,7-10H,3-4,6,11H2,1-2H3,(H2,17,18,19,20)

InChI Key

XXTRZRAOPQYIPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)NC2=CC=CC=C2)C

Origin of Product

United States

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